2,2,2-trifluoro-N-(thiazol-4-yl)acetamide
Overview
Description
2,2,2-Trifluoro-N-(thiazol-4-yl)acetamide is a compound that features a trifluoromethyl group and a thiazole ring
Mechanism of Action
Target of Action
Thiazole derivatives have been studied for their pharmacological activities against various targets . For instance, some thiazole compounds have shown promising antimicrobial activity and anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) .
Mode of Action
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In the context of anticancer activity, molecular docking studies have been carried out to study the binding mode of active compounds with receptors .
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Result of Action
Some thiazole compounds have shown promising antimicrobial and anticancer activities .
Action Environment
The compound’s storage conditions suggest that it should be kept at 2-8°c, away from moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a thiazole derivative. One common method involves the use of 2-aminothiazole and 2,2,2-trifluoroacetyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.
Condensation Reactions: The amide group can react with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
2,2,2-Trifluoro-N-(thiazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals with potential antibacterial, antifungal, and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings with enhanced chemical resistance.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-(1,3-thiazol-2-yl)acetamide
- 2,2,2-Trifluoro-N-(5-methylthiazol-2-yl)acetamide
- 2,2,2-Trifluoro-N-(4-phenylthiazol-2-yl)acetamide
Uniqueness
2,2,2-Trifluoro-N-(thiazol-4-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,2,2-trifluoro-N-(1,3-thiazol-4-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2OS/c6-5(7,8)4(11)10-3-1-12-2-9-3/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLAEVGWZIFJCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40614069 | |
Record name | 2,2,2-Trifluoro-N-(1,3-thiazol-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40614069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59134-92-8 | |
Record name | 2,2,2-Trifluoro-N-(1,3-thiazol-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40614069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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